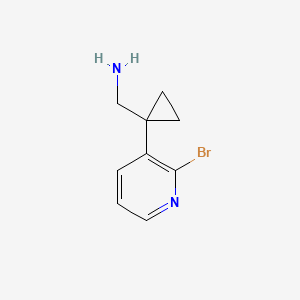
(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine: is an organic compound with the molecular formula C9H11BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the second position, and a cyclopropylmethanamine group is attached at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation. This involves the reaction of the brominated pyridine with a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution, where the bromine atom is replaced by an amine group using reagents such as ammonia (NH3) or an amine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can also undergo reduction reactions, where the bromine atom is reduced to form a hydrogen atom. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxyl (OH), thiol (SH), or alkyl groups. Common reagents include sodium hydroxide (NaOH) and thiourea.
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Hydrogen-substituted derivatives
Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives
科学的研究の応用
Chemistry:
Catalysis: (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as thermal stability and conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Probes: It can be used as a probe in biological studies to investigate the function and interaction of biomolecules.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests and weeds.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new therapeutic agents.
作用機序
The mechanism of action of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The cyclopropylmethanamine group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
類似化合物との比較
- (1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine
- (1-(2-Fluoropyridin-3-YL)cyclopropyl)methanamine
- (1-(2-Iodopyridin-3-YL)cyclopropyl)methanamine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) can significantly influence the compound’s reactivity, stability, and biological activity. Bromine, being larger and more polarizable, can form stronger halogen bonds compared to chlorine and fluorine.
- Cyclopropyl Group: The cyclopropyl group imparts unique steric and electronic properties, enhancing the compound’s interaction with molecular targets. This makes (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine distinct from other pyridine derivatives without the cyclopropyl group.
特性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
[1-(2-bromopyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |
InChIキー |
DLNFRDVSDGHBDN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN)C2=C(N=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


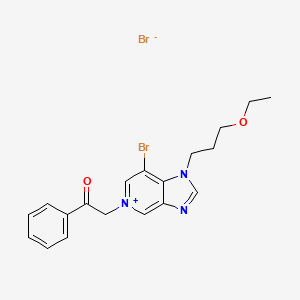
![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
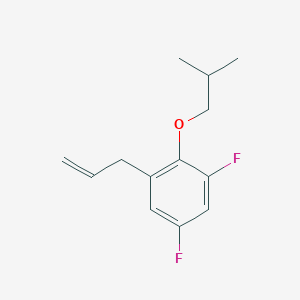
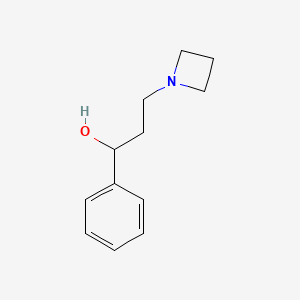

![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)

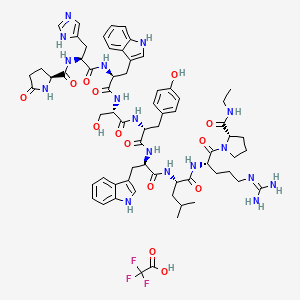
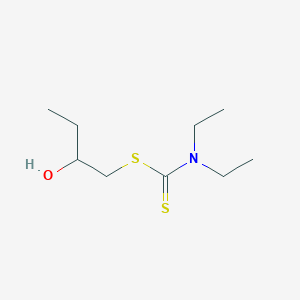
![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)
![1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one](/img/structure/B12639828.png)


